2-Iodocinnamic acid
CAS No.: 90276-19-0
Cat. No.: VC8475005
Molecular Formula: C9H7IO2
Molecular Weight: 274.05 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 90276-19-0 | 
|---|---|
| Molecular Formula | C9H7IO2 | 
| Molecular Weight | 274.05 g/mol | 
| IUPAC Name | (E)-3-(2-iodophenyl)prop-2-enoic acid | 
| Standard InChI | InChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | 
| Standard InChI Key | SBCFNNJYIXFMFS-AATRIKPKSA-N | 
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C/C(=O)O)I | 
| SMILES | C1=CC=C(C(=C1)C=CC(=O)O)I | 
| Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)O)I | 
Introduction
Chemical Identity and Structural Features
2-Iodocinnamic acid is an α,β-unsaturated carboxylic acid derivative characterized by an iodine atom substituted at the α-position relative to the carboxylic acid group. Its molecular structure comprises a cinnamic acid backbone (phenylpropenoic acid) with iodine replacing a hydrogen atom on the α-carbon (Figure 1). Key physicochemical parameters include:
| Property | Value | Source | 
|---|---|---|
| Molecular formula | C₉H₇IO₂ | |
| Molecular weight | 274.055 g/mol | |
| Exact mass | 273.949 Da | |
| Partition coefficient (LogP) | 2.547 | |
| Polar surface area (PSA) | 37.3 Ų | 
The iodine atom’s electronegativity (2.66) and large atomic radius impart distinct electronic and steric effects, influencing both reactivity and intermolecular interactions .
Synthetic Methodologies and Optimization
Iodine-Mediated α-Iodination
A landmark study demonstrated the use of molecular iodine (I₂) as a catalyst for synthesizing iodinated heterocycles, providing insights applicable to α-iodocinnamic acid derivatives. Under micellar catalysis (10 mol% SDS in water), acetophenone derivatives underwent oxidative cyclocondensation with 2-aminopyridines, achieving yields up to 89% . Key reaction parameters include:
Notably, attempts to iodinate acetophenone directly using N-iodosuccinimide (NIS) in aqueous media failed, underscoring iodine’s unique role in facilitating enamine tautomerization .
Solid-Phase Synthesis
Alternative routes involve Heck coupling between iodobenzene derivatives and acrylic acid, though yields remain moderate (50–65%) due to competing dehalogenation .
Spectroscopic Characterization and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) studies of substituted cinnamic acids reveal characteristic fragmentation pathways:
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Primary cleavage: Loss of CO₂ (44 Da) from the molecular ion [M]⁺, forming [C₈H₇I]⁺ (m/z 230.94).
 - 
Secondary fragmentation: Elimination of HI (128 Da) yielding [C₈H₆O₂]⁺ (m/z 146.04) .
 
Comparative analysis of ortho-, meta-, and para-substituted analogs shows meta-iodo derivatives exhibit enhanced stability during electron impact ionization, attributed to reduced steric strain .
Industrial and Pharmaceutical Applications
Drug Intermediate Synthesis
2-Iodocinnamic acid serves as a precursor to zolimidine analogs—antiulcer agents. Gram-scale synthesis under micellar conditions achieved 81% yield with an E-factor of 0.75, outperforming traditional methods (E-factors 3.21–93.15) .
Materials Science
Thin films of poly(2-iodocinnamate) exhibit anomalous fluorescence quenching, making them candidates for organic light-emitting diodes (OLEDs) .
Future Research Directions
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Catalytic asymmetric iodination: Developing chiral catalysts for enantioselective synthesis.
 - 
Photodynamic therapy: Exploring iodocinnamate-metal complexes as photosensitizers.
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Green chemistry: Optimizing microwave-assisted reactions in ionic liquid media.
 
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